molecular formula C9H11N3 B13336157 N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B13336157
M. Wt: 161.20 g/mol
InChI Key: DYENYAGZGJWUMN-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This specific compound serves as a key synthetic intermediate for researchers developing new therapeutic agents. Studies on analogous benzimidazole compounds have demonstrated potent antibacterial and antifungal properties, showing activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, the benzimidazole core is frequently investigated in oncology research for its antitumor potential, with derivatives showing the ability to inhibit proliferation in various human tumor cell lines . Its mechanism of action in research settings is often explored in the context of enzyme inhibition, such as the inhibition of casein kinase 1 (CK1) isoforms, which are involved in cell cycle progression and are considered attractive targets for drug development . Researchers value this compound for designing and synthesizing novel molecules to explore new treatment pathways for infectious diseases, cancer, and other conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,2-dimethyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3,(H,11,12)

InChI Key

DYENYAGZGJWUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques for N,2 Dimethyl 1h Benzo D Imidazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N,2-Dimethyl-1H-benzo[d]imidazol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups and the amine group.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-donating amino group (-NH₂) at the C5 position and the electron-donating nature of the imidazole (B134444) ring are expected to shield the aromatic protons, causing them to appear at relatively lower chemical shifts compared to unsubstituted benzene (B151609). The protons of the N-methyl and C2-methyl groups will appear in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shifts:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H (H-4)6.5 - 6.7d
Aromatic H (H-6)6.8 - 7.0dd
Aromatic H (H-7)7.2 - 7.4d
N-CH₃3.6 - 3.8s
C2-CH₃2.4 - 2.6s
NH₂3.5 - 5.0 (broad)s (broad)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The carbons of the benzene ring will appear in the aromatic region (typically 100-150 ppm). The C2 carbon, being part of the imidazole ring and bonded to two nitrogen atoms, is expected to be significantly deshielded and appear at a higher chemical shift. The methyl carbons will appear in the upfield region.

Expected ¹³C NMR Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2150 - 155
C4100 - 105
C5140 - 145
C6110 - 115
C7115 - 120
C3a130 - 135
C7a140 - 145
N-CH₃30 - 35
C2-CH₃15 - 20

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are crucial for unambiguously assigning the signals of coupled protons, particularly in the aromatic region. oxinst.comyoutube.com A COSY spectrum shows correlations between protons that are spin-spin coupled. oxinst.com

For this compound, the COSY spectrum would reveal correlations between adjacent aromatic protons. Specifically, a cross-peak would be observed between the H-6 and H-7 protons, as they are ortho-coupled. Similarly, a cross-peak would be expected between H-6 and H-4, though the coupling (meta) would be weaker. This information allows for the definitive assignment of the aromatic proton signals, which can be challenging based on chemical shifts alone. youtube.com

Advanced solid-state NMR techniques, such as ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can provide valuable information about the nitrogen atoms in the benzimidazole (B57391) ring system. While solution-state ¹⁵N NMR is often hampered by low sensitivity and long relaxation times, solid-state NMR can provide insights into the electronic structure and hydrogen bonding environment of the nitrogen atoms. For benzimidazole derivatives, ¹⁵N CP/MAS NMR can help in studying tautomerism and proton transfer dynamics in the solid state. The chemical shifts of the nitrogen atoms in the imidazole ring would be sensitive to their hybridization state and involvement in hydrogen bonding.

Vibrational and Electronic Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Expected FT-IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H stretching (Amine)3300 - 3500Medium
C-H stretching (Aromatic)3000 - 3100Medium
C-H stretching (Aliphatic, -CH₃)2850 - 3000Medium
C=N stretching (Imidazole ring)1610 - 1650Medium
C=C stretching (Aromatic ring)1450 - 1600Medium
N-H bending (Amine)1550 - 1650Strong
C-N stretching1250 - 1350Medium

The presence of a primary amine is typically characterized by a pair of bands in the N-H stretching region. The exact positions of these bands can provide information about hydrogen bonding. The various stretching and bending vibrations of the benzimidazole ring system provide a fingerprint region that is unique to the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

The benzimidazole ring system is rich in π-electrons, and the presence of an amino group (-NH₂) and methyl groups (-CH₃) as substituents influences the electronic distribution and, consequently, the energy of these transitions. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted benzimidazole core, due to the extension of the conjugated system.

Detailed experimental UV-Vis spectral data, including specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound, are not extensively reported in the available scientific literature. However, the expected transitions are summarized in the table below.

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Benzimidazole Ring ~240-280

Note: The specific λmax values require experimental measurement.

Photoluminescence Characterization

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the electronic structure and excited-state properties of a molecule. Many benzimidazole derivatives are known to be fluorescent, making them useful as fluorophores in various applications.

The fluorescence of this compound would involve excitation at a wavelength corresponding to its absorption band (determined by UV-Vis spectroscopy), followed by emission at a longer wavelength (a lower energy). The difference between the excitation and emission maxima is known as the Stokes shift. The intensity and wavelength of emission are sensitive to the molecular structure and the local environment, such as solvent polarity.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺•) and various fragment ions, providing a characteristic "fingerprint" for the compound.

For this compound (molecular formula C₉H₁₁N₃), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for benzimidazoles include the loss of methyl radicals (•CH₃), cleavage of the imidazole ring, and elimination of small neutral molecules like HCN. researchgate.netscispace.com

A specific, experimentally obtained EI mass spectrum for this compound is not available in the reviewed literature. The table below outlines the plausible fragmentations.

Table 2: Plausible EI-MS Fragmentation for this compound

Ion Proposed Structure / Loss Expected m/z
[M]⁺• Molecular Ion 161
[M - CH₃]⁺ Loss of a methyl radical 146

Note: These are predicted fragmentations; experimental verification is required.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, which serves as a definitive confirmation of the molecular formula.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₁N₃. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be unambiguously established.

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass Measured Exact Mass

Note: The measured exact mass is required from experimental data to confirm the formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In a GC-MS experiment, the compound would first travel through a GC column, and its retention time would be recorded. Upon elution from the column, it would enter the mass spectrometer, where an EI mass spectrum is generated. This provides both separation and structural information simultaneously. Specific data regarding the GC retention time and mass spectrum for this compound under defined chromatographic conditions are not documented in the available literature.

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a solid-state compound. This technique provides precise information on bond lengths, bond angles, and crystal packing.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. This would reveal the precise geometry of the benzimidazole ring, the conformation of the substituents, and the nature of intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

A search of crystallographic databases indicates that the full single-crystal X-ray diffraction data for this compound has not been reported. Therefore, information regarding its unit cell parameters, space group, and detailed molecular geometry is currently unavailable.

Table 4: Crystal Structure Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Elucidation of Molecular Conformation and Tautomeric Forms in Solid State

The benzimidazole ring system can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. Single-crystal X-ray diffraction is a key method for determining which tautomeric form is present in the solid state. mdpi.com The analysis can precisely locate hydrogen atoms, thereby resolving any ambiguity regarding the tautomeric state. mdpi.comresearchgate.net

For example, in the solid-state analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, XRD analysis confirmed the existence of only one specific tautomer in the crystal. mdpi.com Geometric parameters, such as the internal angles at the nitrogen atoms and the C-N bond lengths within the imidazole ring, provide strong evidence for the predominance of a single tautomeric form. mdpi.com A key characteristic observed is that the internal angle at the N1 atom is typically larger than that at the N3 atom, and the N1–C2 and N3–C2 bond lengths are not averaged, which indicates the absence of rapid tautomeric exchange in the crystal. mdpi.com These types of detailed structural insights are crucial for understanding the physicochemical properties and biological activity of benzimidazole derivatives.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of synthesized chemical compounds. In the context of benzimidazole derivatives, Thin-Layer Chromatography (TLC) and column chromatography are routinely employed. nih.govmdpi.comrsc.orgnih.gov

TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. mdpi.com It involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the spots, identified by a retention factor (Rƒ), helps in identifying compounds and assessing purity. mdpi.comrsc.org

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. nih.govnih.gov The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or a mixture of solvents is passed through the column. nih.gov Components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection as purified fractions. nih.govnih.gov The selection of the solvent system is often guided by preliminary TLC analysis. rsc.org

The following table summarizes typical chromatographic conditions used for the purification of various benzimidazole derivatives as reported in the literature.

Compound TypeChromatographic MethodStationary PhaseMobile Phase (Eluent)Purpose
Bis-benzimidazole derivativesColumn ChromatographySilica Gel12% Methanol in Dichloromethane (DCM)Purification nih.gov
2-Aminobenzimidazole derivativeSilica Gel Chromatography1:1 Ethyl acetate-cyclohexaneSeparation of isomers mdpi.com
N-substituted amidesFlash Column ChromatographySilica GelGradient of Ethyl acetate (B1210297) in pentanePurification rsc.org
Benzo[1′,2′: 4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-oneColumn ChromatographySilica GelPetroleum ether/Ethyl acetate (9:1)Purification nih.gov
Thiazole-carboxamide derivativesFlash Column ChromatographySilica GelDichloromethane/Methanol (100:0 to 100:5)Purification nih.gov

These methods are essential for obtaining this compound in high purity, which is a prerequisite for accurate structural elucidation and further scientific investigation.

Computational and Theoretical Chemistry Studies of N,2 Dimethyl 1h Benzo D Imidazol 5 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.gov By utilizing functionals such as B3LYP and various basis sets, researchers can accurately model and predict a wide range of molecular characteristics. niscpr.res.inchemjournal.kz

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comdergipark.org.tr

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. nih.govirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This gap is instrumental in determining the molecule's bioactivity through intermolecular charge transfer. irjweb.com For benzimidazole (B57391) derivatives, DFT calculations are routinely used to determine these energy levels and predict the molecule's electronic behavior. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties Calculated via DFT

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.0

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: The values in this table are representative examples for benzimidazole derivatives and are intended for illustrative purposes.

Reactivity Descriptors and Electrostatic Potential Mapping

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comdergipark.org.tr

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electron cloud modification.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it describes the power of an atom to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ), it quantifies the energy lowering of a system when it accepts electrons.

Molecular Electrostatic Potential (MESP) or Electrostatic Potential (ESP) plots are valuable for identifying the electron-rich and electron-poor regions of a molecule. nih.govniscpr.res.in These maps visualize the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.gov For benzimidazole derivatives, MESP plots help in understanding intermolecular interactions and predicting sites for biological recognition processes. niscpr.res.in

Table 2: Representative Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Typical Value
Hardness (η) (ELUMO - EHOMO) / 2 2.0 - 2.5 eV
Softness (S) 1 / η 0.4 - 0.5 eV⁻¹
Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.5 - 4.0 eV

Note: The values in this table are representative examples for benzimidazole derivatives and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. chemjournal.kznih.gov Theoretical calculations often show excellent correlation with experimental spectra, aiding in the correct assignment of signals. chemjournal.kzresearchgate.net

Vibrational Frequencies (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule in its ground state. chemjournal.kz The calculated vibrational spectra (e.g., FT-IR) for benzimidazole derivatives generally show good agreement with experimental results, allowing for detailed assignments of vibrational modes. niscpr.res.inresearchgate.net

Table 3: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C2 152.0 151.5
C4 115.0 114.8
C5 130.0 129.7
C6 122.0 121.6
C7 118.0 117.5
C8 (Benzene Ring Fusion) 140.0 139.8
C9 (Benzene Ring Fusion) 135.0 134.6
N-CH₃ 30.0 29.8

Note: The values in this table are hypothetical and serve to illustrate the typical correlation between experimental and calculated NMR data for a substituted benzimidazole.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems, like many benzimidazole derivatives, are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. acs.orgnih.gov DFT calculations can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). niscpr.res.innih.gov A high hyperpolarizability value indicates a strong NLO response, which is often associated with molecules possessing significant intramolecular charge transfer characteristics. acs.org

Table 4: Representative Calculated NLO Properties

Property Description Typical Value
Dipole Moment (μ) Measure of molecular polarity 2.0 - 5.0 Debye
Polarizability (α) Measure of the distortion of electron cloud by an electric field 20 - 40 x 10⁻²⁴ esu

Note: The values in this table are representative examples for benzimidazole derivatives and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Electron Transfer Dynamics

Table 5: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO Acceptor NBO E⁽²⁾ (kcal/mol)
π(C5-C6) π*(C8-C9) 20.5
π(C8-C9) π*(N1-C2) 15.2
LP(N3) π*(C2-N1) 55.8

Note: LP denotes a lone pair. The values in this table are hypothetical examples illustrating significant intramolecular interactions in a substituted benzimidazole.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties. While extensive QSPR studies specifically targeting N,2-Dimethyl-1H-benzo[d]imidazol-5-amine are not widely documented in the available literature, the principles of QSPR could be applied to predict various properties of this compound and its analogues. Such models would typically use a range of molecular descriptors (e.g., topological, electronic, quantum-chemical) to build a statistical model that can predict properties like solubility, boiling point, or specific biological activities.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated computational and theoretical chemistry studies for the specific compound this compound. While the broader class of benzimidazole derivatives has been the subject of extensive computational research, including investigations into their chemical properties, intermolecular interactions, and binding affinities, studies focusing explicitly on this compound are not readily found in the public domain. Consequently, a detailed article structured around specific computational methodologies for this particular compound cannot be generated at this time.

General computational techniques are frequently applied to benzimidazole derivatives to understand their behavior and potential applications. These include the development of predictive Quantitative Structure-Property Relationship (QSPR) models, analyses using quantum chemical topology methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, and computational studies of molecular interactions through methods like molecular docking.

For instance, Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within crystals. Studies on various heterocyclic compounds, including some benzimidazole derivatives, have utilized this method to understand packing patterns and dominant interactions like hydrogen bonding and van der Waals forces. Similarly, molecular docking studies are common for benzimidazole-based compounds to predict their binding affinity and orientation within the active sites of biological targets, aiding in drug design and discovery.

However, the application of these specific computational frameworks—QSPR modeling, QTAIM, Hirshfeld surface analysis, and detailed binding affinity studies—to this compound has not been specifically documented in the available research. Without such dedicated studies, it is not possible to provide scientifically accurate data, research findings, or detailed analyses as requested. Further experimental and computational research focused squarely on this compound is necessary to elucidate its specific theoretical and computational chemistry profile.

Reactivity and Reaction Mechanisms of N,2 Dimethyl 1h Benzo D Imidazol 5 Amine

Fundamental Reaction Pathways

The fundamental reactivity of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is characterized by its participation in several key reaction types, including nucleophilic substitutions, Mannich reactions, and cyclocondensation mechanisms. These pathways leverage the nucleophilic character of the nitrogen atoms within the molecule.

The amino group at the 5-position and the N-1 nitrogen of the imidazole (B134444) ring are both potent nucleophilic centers. The primary amine can readily engage in nucleophilic substitution reactions with various electrophiles. A common transformation is N-alkylation, where the amine reacts with alkyl halides in an SN2 mechanism to form secondary or tertiary amines. The enhanced nucleophilicity of nitrogen compared to oxygen is a key driver for these reactions. msu.edu

In the context of related benzimidazole (B57391) precursors, nucleophilic aromatic substitution is a crucial pathway for introducing the amine functionality itself. For example, diamine intermediates for benzimidazole synthesis can be prepared via the nucleophilic substitution of a chloro-nitroaromatic compound with an appropriate amine, followed by reduction of the nitro group. nih.gov This highlights the ability of amines to act as effective nucleophiles in displacing leaving groups on an aromatic ring, a reaction pathway that derivatives of this compound could potentially undergo if further functionalized with a suitable leaving group.

The benzimidazole scaffold is a privileged structure known to undergo Mannich reactions, which involve the amino-methylation of an acidic proton located on a carbon atom, or in this case, a nitrogen atom. neu.edu.tr In a typical Mannich reaction, an amine, formaldehyde (B43269), and a C-H acidic compound react to form a "Mannich base." this compound can participate in this reaction in two primary ways.

First, the primary amino group at the 5-position can act as the amine component, reacting with formaldehyde and a ketone or other active methylene (B1212753) compound to yield a β-aminocarbonyl derivative. researchgate.net Secondly, the N-H proton of the imidazole ring in related benzimidazoles is sufficiently acidic to be substituted in a Mannich-type reaction, leading to N-aminomethylation. neu.edu.trmdpi.com This reaction typically involves reacting the benzimidazole with formaldehyde and a primary or secondary amine, such as piperidine, to produce compounds like 1-(piperidinomethyl)benzimidazole. neu.edu.tr This dual reactivity makes this compound a versatile substrate for creating a diverse range of Mannich bases, which are of significant interest in medicinal chemistry. neu.edu.trmdpi.com

Cyclocondensation reactions are fundamental to building complex heterocyclic systems. The 5-amino group on the benzimidazole ring enables the molecule to act as a key component in such transformations. When reacted with 1,3-dicarbonyl compounds like dimedone, 2-aminobenzimidazoles undergo cyclocondensation to form fused quinazolinone derivatives. researchgate.net

The mechanism for this reaction involves an initial condensation between the amino group and one of the carbonyl groups of the dicarbonyl compound, or a Michael addition to an unsaturated derivative, followed by an intramolecular cyclization and dehydration. researchgate.net Studies have shown that the reaction pathway typically proceeds to form a linear fused product. researchgate.net The presence of the 5-amino group in this compound provides a strategic site for initiating such cyclization cascades, allowing for the synthesis of novel polycyclic heteroaromatic systems.

Mechanistic Investigations of Derivatization Reactions

Beyond its fundamental reactivity, this compound is a substrate for advanced derivatization reactions, including oxidative couplings and transition-metal-catalyzed cross-couplings. Mechanistic studies of these reactions provide insight into the formation of complex molecular architectures.

Oxidative cyclo-dehydrogenation provides a powerful method for forming new C–C or C–N bonds without pre-functionalized starting materials. The amino group at the 5-position can be a focal point for such reactions. A plausible mechanism, analogous to the oxidative coupling of other amino-heterocycles, involves a single-electron oxidation of the amine. nih.gov

This oxidation, potentially mediated by a system like tert-butyl hydroperoxide (TBHP) and iodine, generates a radical cation. This highly reactive intermediate can then undergo resonance and couple with another molecule of the substrate or an internal site, leading to dimerization or cyclization. nih.gov Subsequent loss of protons and electrons (dehydrogenation) results in the final aromatic product. nih.gov Alternative mechanisms may involve dicationic intermediates, particularly in intramolecular cyclizations of complex arylamines. nih.gov Electrochemical methods can also achieve these transformations, offering a green alternative that avoids chemical oxidants. acs.org

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The 5-amino group of this compound is an excellent nucleophile for C–N bond-forming reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions allow for the arylation, heteroarylation, or vinylation of the amino group.

The catalytic cycle for these reactions is well-established. For palladium-catalyzed couplings, the process generally begins with the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) complex. acs.org The resulting Pd(II) complex then coordinates the amine. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.org

Copper-catalyzed C-N coupling reactions follow a similar, though distinct, pathway. These reactions are particularly useful for constructing fused N-heterocycles. nih.govacs.org For example, 2-(2-bromophenyl)benzimidazoles can react with cyanamide (B42294) in the presence of a copper(I) catalyst to form benzo neu.edu.trresearchgate.netimidazo[1,2-c]quinazolin-6-amines. nih.govacs.orgresearchgate.net The proposed pathway involves an initial intermolecular C-N coupling, followed by an intramolecular cyclization and tautomerization to yield the final product. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and selectivity in these transformations. nih.govacs.org

Table 1: Representative Conditions for C-N Cross-Coupling Reactions on Heterocyclic Amines

Catalyst / PrecursorLigandBaseSolventTemperature (°C)Application ExampleReference
CuI (10 mol%)NoneK₃PO₄DMF100 (MW)Coupling of bromovinyl-benzimidazoles with cyanamide acs.org
Pd₂(dba)₃XantphosCs₂CO₃Toluene110N-arylation of primary amines with aryl bromides acs.org
Cu(OAc)₂·H₂O (20 mol%)1,10-phenanthrolineK₃PO₄DMF120Synthesis of N-alkyl benzimidazoquinazolinones acs.org
Pd-GPhos PrecatalystGPhos (in precatalyst)NaOTMSDioxane100Coupling of 5-membered heteroaryl halides with amines nih.gov

Denitrogenative Transformation Mechanisms

There is no specific information available in the reviewed literature concerning the denitrogenative transformation mechanisms of this compound. Research on denitrogenative reactions, such as those involving triazole derivatives to form imidazoles, exists but does not extend to this specific benzimidazole compound. mdpi.comnih.gov

Oxidative Nucleophilic Substitutions of Hydrogen

Detailed studies on the oxidative nucleophilic substitution of hydrogen (ONSH) specifically involving this compound are not found in the current body of scientific literature. This reaction is a powerful tool for C-H functionalization, but its application and mechanistic pathways have not been reported for this particular substrate.

Influence of Substituents on Chemical Reactivity Profiles

A systematic analysis of how the specific substituents (an N-methyl group, a 2-methyl group, and a 5-amino group) on the benzimidazole core of this compound collectively influence its chemical reactivity profile is not available. While general principles of substituent effects on the benzimidazole ring system are understood, a dedicated study on this compound's reactivity is absent. Research on other substituted benzimidazoles, such as those with nitro or chloro groups, provides some context but is not directly applicable. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

There is a lack of specific data regarding the regioselectivity and stereoselectivity of synthetic transformations involving this compound. While studies on related structures like 2-aminobenzimidazoles have explored regioselective reactions, these findings cannot be directly extrapolated to the target compound without dedicated experimental validation. researchgate.net

Catalytic Reaction Mechanisms and Catalytic Cycle Analysis

No specific catalytic reactions where this compound acts as a substrate, ligand, or catalyst have been documented in a way that includes a detailed analysis of the catalytic cycle. The literature contains numerous examples of catalytic reactions for the synthesis and modification of the benzimidazole scaffold, such as copper-catalyzed cyclizations, but none that specifically detail the mechanistic role and cycle involving this compound. nih.govnih.gov

Structure Reactivity and Structure Property Relationships in N,2 Dimethyl 1h Benzo D Imidazol 5 Amine

Correlating Structural Modulations with Chemical Behavior

No specific studies correlating structural modulations of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine with its chemical behavior have been identified. For the broader class of benzimidazoles, it is known that the addition of substituents to the benzimidazole (B57391) ring can significantly impact properties such as melting point and solubility. nih.gov The introduction of non-polar groups can enhance solubility in non-polar solvents, while the inherent polarity from the two nitrogen atoms generally confers solubility in polar solvents. nih.gov

Electronic and Steric Effects on Reaction Rates and Pathways

There is no specific literature detailing the electronic and steric effects on the reaction rates and pathways of this compound. In general, for benzimidazole derivatives, electron-donating groups, such as methyl and amino groups, are known to increase the electron density of the ring system. For instance, studies on other substituted benzimidazoles have shown that electron-donating methyl groups on the benzene (B151609) ring can increase the catalytic activity of derived metal complexes. doi.org The methyl group at the C-2 position and the amino group at the C-5 position would likely enhance the nucleophilicity of the benzimidazole system, while the N-1 methyl group would prevent tautomerism and influence the steric accessibility of the adjacent nitrogen atom.

Quantitative Approaches to Structure-Property Correlations

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound are absent from the reviewed literature. Such studies are common for series of benzimidazole derivatives to correlate their structural features with biological activities or physical properties. nih.gov These computational models help in predicting the properties of new derivatives and guiding the synthesis of compounds with desired characteristics.

Tautomeric Equilibria and Structural Dynamics in Solution and Solid State

The N-1 position of this compound is substituted with a methyl group, which precludes the common annular prototropic tautomerism seen in N-unsubstituted benzimidazoles. mdpi.com In N-H benzimidazoles, a proton can migrate between the two nitrogen atoms of the imidazole (B134444) ring, leading to a dynamic equilibrium between two tautomeric forms. mdpi.comresearchgate.net The methylation at the N-1 position "locks" the structure into a single tautomeric form. While other forms of tautomerism (e.g., amino-imino) are theoretically possible involving the 5-amino group, no studies were found that investigate these equilibria for this specific compound.

Influence of Methylation Patterns on Compound Reactivity

The specific influence of the N-1 and C-2 dimethylation pattern on the reactivity of the 5-amino benzimidazole core has not been explicitly studied. However, research on related molecules provides some insights. The position of a methyl group on the benzimidazole core is known to be critical for molecular recognition in biological systems. For example, in a study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, placing a methyl group at the 6-position was favorable for binding to the GABA-A receptor, whereas a methyl group at the 5-position induced a steric penalty and abolished the interaction. nih.govacs.org This highlights the sensitivity of structure-activity relationships to the precise methylation pattern. Furthermore, regioselective N-methylation methods have been developed to control which nitrogen atom is methylated, allowing for the synthesis of specific, and sometimes less stable, isomers to explore structure-activity relationships. acs.org

Supramolecular Chemistry and Non Covalent Interactions of N,2 Dimethyl 1h Benzo D Imidazol 5 Amine Derivatives

Hydrogen Bonding Networks in Crystalline States

Hydrogen bonding is a primary driving force in the crystal packing of benzimidazole (B57391) derivatives, often creating robust and predictable patterns. nih.govcsic.es The imidazole (B134444) moiety contains both a hydrogen bond donor (the N—H group) and an acceptor (the sp²-hybridized nitrogen atom), facilitating the formation of extensive networks. researchgate.net These interactions can occur between benzimidazole molecules themselves or involve solvent molecules and functional groups on the derivatives. nih.govmdpi.com

The N—H⋯N hydrogen bond is a hallmark interaction in benzimidazole crystal structures, frequently leading to the formation of one-dimensional chains or columns. researchgate.netresearchgate.net In these arrangements, the N—H group of one molecule donates its proton to the acceptor nitrogen of a neighboring molecule, resulting in a head-to-tail linkage. researchgate.net For instance, in the crystal structure of 2-(pyren-1-yl)-1H-benzimidazole, molecules are linked by N—H⋯N hydrogen bonds, forming columns that propagate along a crystallographic axis. researchgate.net Similarly, derivatives like (1H-Benzodiazol-2-ylmethyl)diethylamine form C(4) chains through N1—H1⋯N2 hydrogen bonds. nih.gov

When derivatives incorporate acceptor groups like carbonyls or sulfonate oxygens, N—H⋯O hydrogen bonds become significant. In the nitrate (B79036) salt of 2-(3-hydroxypropyl)benzimidazole, protonated benzimidazole molecules are connected by N—H⋯O hydrogen bonds to the nitrate anions, forming centrosymmetric dimers which are then further linked into complex networks. nih.gov In another example, N-(benzo[d]thiazol-2-yl)benzamide derivatives form dimer synthons through a pair of N−H···N hydrogen bonds, which are further extended by C−H···O interactions. mdpi.com

The following table summarizes typical geometries for these hydrogen bonds found in related benzimidazole structures.

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Motif
N—H⋯N N1N20.862.062.873157Chain
N—H⋯O NO (Nitrate)----Dimer
N—H⋯S NS----Tetramer

Data derived from studies on various benzimidazole derivatives. nih.govnih.govnih.gov

For derivatives of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine that possess hydroxyl groups (e.g., phenol (B47542) substituents), O—H∙∙∙N and O—H∙∙∙O interactions play a crucial role in defining the supramolecular architecture. nih.gov The phenol group can act as a strong hydrogen bond donor. In the structure of 2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazole, an O—H∙∙∙N hydrogen bond is observed where a hydroxyl group donates to the nitrogen atom of an adjacent benzimidazole moiety, resulting in chains. nih.gov

Simultaneously, O—H∙∙∙O interactions can link the benzimidazole derivatives to solvent molecules or to other functional groups. In the same acetone (B3395972) disolvate structure, the second phenol group participates in an O—H∙∙∙O interaction with an acetone solvate molecule as the acceptor. nih.gov In another case, O—H⋯N hydrogen bonds link molecules into chains, which can be observed in compounds like 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. nih.gov The interplay between these different hydrogen bonds (O—H∙∙∙N, O—H∙∙∙O, and N—H∙∙∙O) can lead to complex 2D or 3D networks, significantly influencing the crystal's stability and properties. nih.govresearchgate.net

π-Stacking and Van der Waals Interactions in Crystal Packing

Beyond the strong directional influence of hydrogen bonds, weaker forces such as π-stacking and van der Waals interactions are critical in achieving dense and stable crystal packing. mdpi.comcsic.es These non-covalent interactions involve the aromatic benzimidazole core and any additional aryl substituents on the derivatives. rsc.orgmdpi.com

C-H⋯π interactions are a notable feature in the crystal packing of many aromatic heterocyclic compounds, including benzimidazole derivatives. rsc.orgnih.gov In these interactions, a C-H bond acts as a weak hydrogen bond donor, interacting with the electron-rich π-system of an adjacent aromatic ring. nih.gov These contacts help to link molecules in three dimensions, often connecting the primary structures formed by stronger hydrogen bonds. mdpi.com For example, in halogen-substituted 2-aryl-N-phenylbenzimidazoles, several C–H···π contacts link hydrogen-bonded or π-stacked chains into a 3D packing arrangement. mdpi.com Similarly, in furan-substituted benzimidazoles, intermolecular C-H···π interactions are observed between substituents on adjacent molecules. nih.gov The prevalence and geometry of these interactions can be explored and quantified using Hirshfeld surface analysis. nih.gov

The final crystal structure of a molecule is the result of a delicate balance between various attractive and repulsive forces. numberanalytics.com These can be broadly categorized into electrostatic forces (arising from permanent dipoles, quadrupoles, and charges) and dispersion forces (arising from temporary fluctuations in electron density, also part of van der Waals forces). acs.orgresearchgate.net Hydrogen bonds are primarily electrostatic in nature, while π-stacking is a complex mix of electrostatic and dispersion contributions. csic.es

Self-Assembly Principles and Crystal Engineering

The study of non-covalent interactions in benzimidazole derivatives is central to the field of crystal engineering, which aims to design and synthesize crystalline materials with specific structures and properties. mdpi.com By understanding the relative strengths and geometric preferences of interactions like N—H⋯N hydrogen bonds and π-stacking, chemists can predict and control how molecules will self-assemble in the solid state. rsc.orgnih.gov

The predictable formation of N—H⋯N chains or N—H⋯O dimers in benzimidazoles makes these interactions reliable "supramolecular synthons"—structural units that can be used to build larger, more complex architectures. researchgate.netmdpi.com By strategically placing different functional groups on the benzimidazole core, it is possible to encourage or discourage certain interactions, thereby guiding the assembly towards a desired packing motif. For example, introducing halogen atoms can lead to halogen···nitrogen contacts that compete with or complement traditional hydrogen bonds and π-stacking. mdpi.com Similarly, the inclusion of hydroxyl or carbonyl groups provides handles for creating specific O—H∙∙∙N or N—H∙∙∙O linkages. nih.govnih.gov This rational approach allows for the tuning of crystal packing, which can in turn influence properties like solubility, stability, and even solid-state fluorescence. rsc.org

Impact of Molecular Geometry on Crystal Site-Symmetry

The molecular geometry of a benzimidazole derivative is a critical factor in determining its packing in the crystalline state and, consequently, the crystal's site-symmetry. The planarity of the benzimidazole ring system is a key feature, although substituents can cause deviations from planarity. iucr.org The dihedral angle between the benzimidazole core and any appended functional groups significantly influences how molecules approach each other and pack in three dimensions. iucr.org

In many benzimidazole derivatives, the molecule crystallizes in a centrosymmetric space group. However, the introduction of specific functional groups and the resulting intermolecular interactions can lead to non-centrosymmetric arrangements. The formation of strong, directional hydrogen bonds, for instance, can guide the assembly into specific motifs that are incompatible with inversion symmetry.

The site-symmetry of a molecule within a crystal is often a subgroup of its point group symmetry in the gas phase. This reduction in symmetry is a consequence of the molecule's environment in the crystal lattice. The interactions with neighboring molecules can distort the molecular geometry and lead to a lower site-symmetry.

Interaction TypeTypical Geometric ParametersInfluence on Crystal Packing
N-H···N Hydrogen BondD···A distance: 2.8-3.2 Å D-H···A angle: 150-180°Formation of chains, dimers, or sheets.
N-H···O Hydrogen BondD···A distance: 2.7-3.1 Å D-H···A angle: 160-180°Cross-linking of primary structural motifs.
C-H···π InteractionH···π distance: 2.5-3.0 ÅStabilization of layered structures.
π-π StackingCentroid-centroid distance: 3.3-3.8 ÅFormation of columnar or herringbone packing.

Steric Demand and its Influence on Supramolecular Architecture

The steric bulk of substituents on the benzimidazole core has a profound effect on the supramolecular architecture. Large, bulky groups can hinder the close approach of molecules, thereby preventing the formation of certain hydrogen bonding patterns or π-π stacking interactions that are observed in less sterically demanding analogues.

For this compound, the methyl groups at the N1 and C2 positions, as well as the amino group at the C5 position, will play a significant role in dictating the crystal packing. The N1-methyl group, for instance, precludes the formation of the common N-H···N hydrogen bonds that are a defining feature in the supramolecular assembly of many unsubstituted benzimidazoles. This forces the molecules to adopt alternative packing motifs.

The 2-methyl group can influence the planarity of the benzimidazole system and may sterically hinder certain types of intermolecular interactions. The 5-amino group, with its potential for hydrogen bonding, will be a key director of the supramolecular assembly. The interplay between the steric hindrance of the methyl groups and the hydrogen bonding capacity of the amino group will ultimately determine the final three-dimensional structure.

SubstituentPositionPotential Steric InfluenceImpact on Non-Covalent Interactions
MethylN1Prevents N-H···N hydrogen bonding. Can influence π-π stacking geometry.Favors C-H···N or C-H···π interactions.
MethylC2May cause slight deviation from planarity. Can sterically hinder close packing.Can modulate the strength and geometry of π-π stacking.
AminoC5Relatively small, but directs hydrogen bonding.Acts as a hydrogen bond donor, forming N-H···N or N-H···O bonds.

Host-Guest Chemistry and Molecular Recognition Phenomena

The ability of benzimidazole derivatives to participate in molecular recognition events is a cornerstone of their application in supramolecular chemistry. These molecules can act as guests, being encapsulated within larger host molecules, or they can be incorporated into larger structures that act as hosts for smaller species.

The encapsulation of benzimidazole derivatives by macrocyclic hosts, such as cucurbit[n]urils, has been a subject of considerable research. nih.gov Cucurbit[n]urils are a family of macrocyclic compounds with a hydrophobic cavity and two hydrophilic carbonyl-fringed portals. nih.gov They are known to form stable host-guest complexes with a variety of guest molecules in aqueous solution. nih.gov

The binding of a benzimidazole derivative within a cucurbit[n]uril host is driven by a combination of factors, including the hydrophobic effect, ion-dipole interactions, and hydrogen bonding. researchgate.net The benzimidazole ring, being relatively hydrophobic, is well-suited for encapsulation within the cavity of the host. The interactions between the polar functionalities of the guest and the carbonyl portals of the host can further stabilize the complex. researchgate.net

For this compound, the hydrophobic benzimidazole core would be expected to reside within the cavity of a suitable cucurbit[n]uril host. The N-methyl and 2-methyl groups would also be encapsulated, while the 5-amino group could potentially interact with the carbonyl portals of the host through hydrogen bonding or ion-dipole interactions, particularly if the amino group is protonated. The formation of such a host-guest complex can significantly alter the physicochemical properties of the benzimidazole derivative, such as its solubility and fluorescence. rsc.org

Conclusion and Future Research Directions

Summary of Key Research Findings on N,2-Dimethyl-1H-benzo[d]imidazol-5-amine

Direct and specific research on this compound is not extensively documented in publicly available scientific literature. Consequently, a detailed summary of its unique synthesis, properties, and biological activities cannot be compiled from direct experimental evidence. However, by examining research on structurally similar compounds, we can infer potential characteristics and areas of interest for future investigation.

The benzimidazole (B57391) core is known to be a versatile pharmacophore, with various substitutions leading to a range of biological activities. For instance, the presence of an amino group at the 5-position and methyl groups at the N-1 and C-2 positions suggests potential for this compound to act as a kinase inhibitor, an area where many benzimidazole derivatives have shown promise. The dimethyl substitution pattern could influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.

Research on other N-substituted and 2-methyl-benzimidazole derivatives has highlighted their potential as anticancer, antimicrobial, and antiviral agents. For example, studies on other 1H-benzo[d]imidazole derivatives have demonstrated their potential as anticancer agents by targeting human topoisomerase I. acs.orgnih.gov Furthermore, 2-amino-benzimidazole derivatives have been investigated as inhibitors of the Pseudomonas aeruginosa quorum sensing receptor (PqsR), suggesting a potential role in combating bacterial infections. nih.gov

While specific data for this compound is lacking, the collective knowledge on benzimidazoles provides a strong rationale for its synthesis and biological evaluation.

Emerging Research Avenues in Substituted Benzimidazole Chemistry

The field of substituted benzimidazole chemistry is vibrant and continually evolving, with several exciting research avenues emerging. These new directions are driven by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of these versatile compounds.

Key Emerging Research Areas:

Research AvenueDescriptionPotential Impact
Green Synthesis Development of environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of green catalysts, is a major focus. semanticscholar.orgReduces the environmental footprint of chemical synthesis and can lead to higher yields and purity.
Target-Specific Drug Design Researchers are increasingly designing benzimidazole derivatives to interact with specific biological targets, such as kinases, topoisomerases, and viral proteins. acs.orgnih.govLeads to the development of more potent and selective drugs with fewer side effects.
Antimicrobial Resistance With the rise of drug-resistant pathogens, there is a renewed interest in benzimidazoles as novel antimicrobial agents. Research is focused on developing derivatives that can overcome existing resistance mechanisms. nih.govAddresses a critical global health challenge.
Fluorescent Probes and Sensors The inherent fluorescence of some benzimidazole derivatives is being exploited to develop sensors for detecting metal ions, anions, and biologically important molecules.Offers new tools for diagnostics and environmental monitoring.
Organic Electronics The semiconducting properties of certain benzimidazoles are being investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).Contributes to the development of next-generation electronic devices.

Potential for Advanced Materials and Fundamental Chemical Discoveries

Beyond their well-established role in medicinal chemistry, substituted benzimidazoles hold significant promise for the development of advanced materials and for furthering our understanding of fundamental chemical principles.

The rigid and planar structure of the benzimidazole ring system, combined with the ability to introduce a wide variety of substituents, makes it an attractive building block for functional materials. Researchers are exploring their use in the creation of:

Polymers with high thermal stability: The robustness of the benzimidazole core contributes to the thermal and chemical stability of polymers incorporating this moiety.

Corrosion inhibitors: Benzimidazole derivatives have shown the ability to form protective films on metal surfaces, preventing corrosion.

Luminescent materials: The tunable photophysical properties of benzimidazoles make them candidates for use in lighting and display technologies.

From a fundamental chemical perspective, the study of substituted benzimidazoles continues to provide insights into reaction mechanisms, catalysis, and non-covalent interactions. The synthesis of novel benzimidazole derivatives often requires the development of new catalytic systems and synthetic methodologies, thereby expanding the toolkit of synthetic organic chemists. nih.gov Furthermore, the investigation of their self-assembly and host-guest chemistry contributes to a deeper understanding of supramolecular chemistry.

Q & A

Q. What are the common synthetic routes for N,2-Dimethyl-1H-benzo[d]imidazol-5-amine, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves condensation of substituted anilines with carbonyl derivatives, followed by cyclization. For example, N,1,2-trimethyl-1H-benzo[d]imidazol-5-amine derivatives are synthesized via stepwise alkylation and amidation, with yields optimized by controlling temperature (0–60°C), solvent polarity (e.g., chloroform or DMF), and catalyst choice (e.g., NaBH₄ for reductions). Purification via flash chromatography or recrystallization (e.g., from 2-propanol) achieves >75% purity . Table 1: Synthesis Optimization

StepConditionsYield (%)Key Parameters
Alkylation0°C, CHCl₃80–89%Slow reagent addition, ice bath
Cyclization60°C, DMF49–77%Anhydrous conditions, inert atmosphere
PurificationFlash chromatography>75%Solvent gradient (hexane:EtOAc)

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and confirms substitution patterns.
  • Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+1]⁺ peaks) and fragmentation pathways.
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹).
  • X-ray Crystallography : Resolves 3D geometry (e.g., planar benzimidazole ring with π-stacking interactions) .

Q. What primary biological activities are reported for benzimidazole derivatives like this compound?

Methodological Answer: Benzimidazoles exhibit antimicrobial (IC₅₀: 5–20 µM against S. aureus), anticancer (e.g., inhibition of topoisomerase II), and anti-inflammatory activity. Assays include:

  • Enzyme Inhibition : Measure IC₅₀ via spectrophotometric kinetics (e.g., NAD⁺ depletion in NAPRT assays).
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells).
  • Molecular Docking : Predict binding affinities to targets like μ-opioid receptors (Glide scores: −8.5 to −10.2 kcal/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for target interactions?

Methodological Answer: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy in predicting HOMO-LUMO gaps (4.5–5.2 eV) and electrostatic potential maps. Basis sets like 6-31G* model charge distribution, guiding substitutions (e.g., methyl groups enhance electron density at N1). Validate with experimental UV-Vis spectra (λmax: 290–320 nm) .

Q. How can discrepancies between in vitro and in silico activity data for benzimidazole derivatives be resolved?

Methodological Answer:

  • Solvent Effects : Simulate aqueous vs. DMSO environments using COSMO-RS.
  • Conformational Sampling : Perform molecular dynamics (MD) to assess binding pose flexibility.
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives). Example: A compound showing poor in vitro activity but strong docking scores may require prodrug design to improve membrane permeability .

Q. What strategies improve solubility and bioavailability of this compound in preclinical studies?

Methodological Answer:

  • Salt Formation : Convert free base to hydrochloride (improves aqueous solubility by 10–20×).
  • Prodrug Design : Esterify amine groups (e.g., acetyl derivatives) for delayed release.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (enhances bioavailability to >60% in rat models) .

Q. What are best practices for designing structure-activity relationship (SAR) studies on benzimidazole derivatives?

Methodological Answer:

  • Core Modifications : Systematically vary substituents (e.g., methyl vs. ethyl at N2).
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., H-bond donors at C5).
  • Data Normalization : Express activity as pIC₅₀ to minimize batch variability. Table 2: SAR Trends
SubstituentActivity (IC₅₀, µM)Key Interaction
N2-Methyl12.0Hydrophobic pocket filling
C5-NH₂8.5H-bond with Asp189
N1-Benzyl25.0Steric hindrance

Q. How can conflicting reports on enzyme inhibition mechanisms be addressed?

Methodological Answer:

  • Kinetic Assays : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH).
  • Mutagenesis Studies : Validate key residues (e.g., Ala substitution at catalytic sites). Example: A compound reported as a NAPRT inhibitor may instead act via allosteric modulation, requiring orthogonal validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.